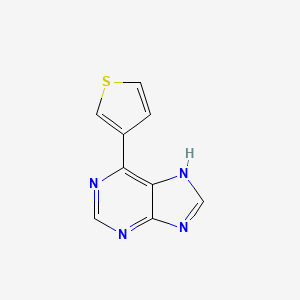
6-(Thiophen-3-yl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Thiophen-3-yl)-9H-purine is a heterocyclic compound that combines the structural features of thiophene and purine Thiophene is a five-membered ring containing sulfur, while purine is a fused bicyclic system consisting of a pyrimidine ring fused to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-3-yl)-9H-purine can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with purine precursors. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to introduce the thiophene moiety . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of 6-(Thiophen-3-yl)-9H-purine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
化学反応の分析
Types of Reactions
6-(Thiophen-3-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
6-(Thiophen-3-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent
作用機序
The mechanism of action of 6-(Thiophen-3-yl)-9H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The thiophene ring can interact with various molecular targets, while the purine moiety can mimic natural nucleotides, affecting DNA and RNA synthesis .
類似化合物との比較
Similar Compounds
Thiophene: A five-membered ring containing sulfur, used in various applications including pharmaceuticals and materials science.
Purine: A fused bicyclic system, a key component of nucleotides and nucleic acids.
Thienothiophene: An annulated ring of two thiophene rings, used in optoelectronic devices.
Uniqueness
6-(Thiophen-3-yl)-9H-purine is unique due to its combination of thiophene and purine structures, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
特性
CAS番号 |
918537-12-9 |
|---|---|
分子式 |
C9H6N4S |
分子量 |
202.24 g/mol |
IUPAC名 |
6-thiophen-3-yl-7H-purine |
InChI |
InChI=1S/C9H6N4S/c1-2-14-3-6(1)7-8-9(12-4-10-7)13-5-11-8/h1-5H,(H,10,11,12,13) |
InChIキー |
HNWRZHRRVBORIS-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C2=C3C(=NC=N2)N=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



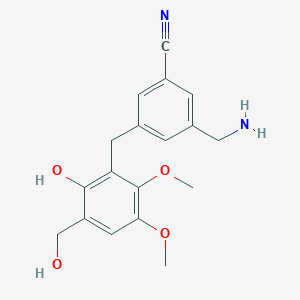

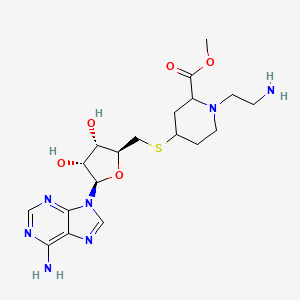
![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)
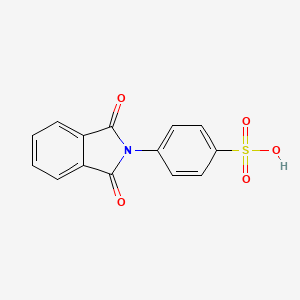
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
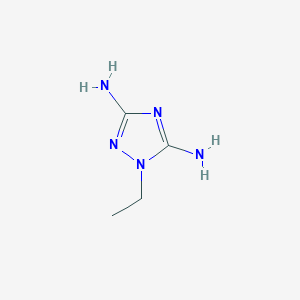
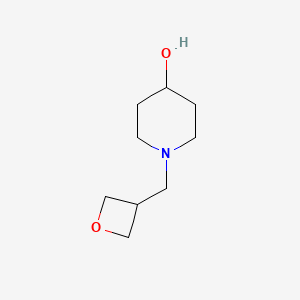
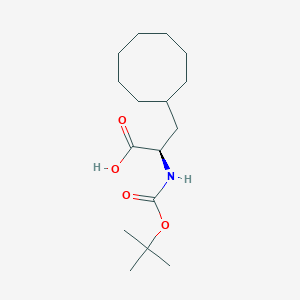
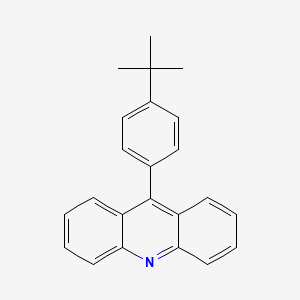
![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)
